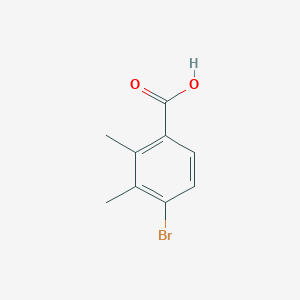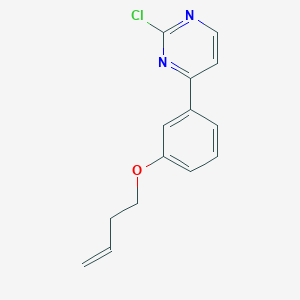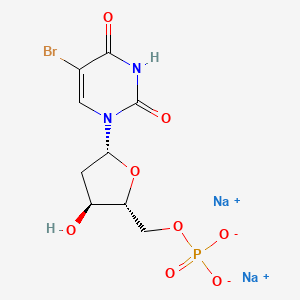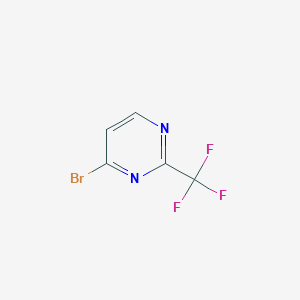
2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate
Overview
Description
2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21F3N2O3 and a molecular weight of 310.32 g/mol . This compound is known for its unique structural features, including the presence of a trifluoroethyl group and a morpholinylmethyl moiety attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with morpholine to form the morpholinylmethylpiperidine derivative.
Introduction of Trifluoroethyl Group: : The piperidine derivative is then treated with trifluoroethyl chloride or trifluoroethanol under suitable reaction conditions to introduce the trifluoroethyl group.
Carboxylation: : Finally, the compound is carboxylated using reagents like carbon dioxide or phosgene to form the carboxylate ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation Products: : Piperidine derivatives with oxo groups.
Reduction Products: : Reduced analogs of the piperidine ring.
Substitution Products: : Substituted piperidine derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of various organic compounds.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholinylmethyl moiety may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl methacrylate: : Used in the development of acrylic protective coatings.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: : Employed in the synthesis of substituted cyclic hydroxamic acids.
The uniqueness of This compound
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O3/c14-13(15,16)10-21-12(19)18-3-1-2-11(9-18)8-17-4-6-20-7-5-17/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMWWGTBNMZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC(F)(F)F)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)








![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)

![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)


